molecular formula C9H15ClN2O2S B6144859 N-(3-aminopropyl)benzenesulfonamide hydrochloride CAS No. 1588266-82-3

N-(3-aminopropyl)benzenesulfonamide hydrochloride

Cat. No.: B6144859
CAS No.: 1588266-82-3
M. Wt: 250.7
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-(3-aminopropyl)benzenesulfonamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with 3-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

N-(3-aminopropyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonamide derivatives or reduction to yield amine derivatives.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or with carboxylic acids to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-aminopropyl)benzenesulfonamide hydrochloride is widely used in scientific research due to its ability to inhibit certain enzymes and its potential therapeutic applications. Some of its key applications include:

Comparison with Similar Compounds

N-(3-aminopropyl)benzenesulfonamide hydrochloride can be compared with other benzenesulfonamide derivatives, such as:

    N-(2-aminopropyl)benzenesulfonamide: Similar structure but with the amino group positioned differently, leading to variations in reactivity and biological activity.

    N-(4-aminobutyl)benzenesulfonamide: Longer alkyl chain, which may affect its solubility and interaction with molecular targets.

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Properties

CAS No.

1588266-82-3

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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